molecular formula C7H7F2NO B1304122 3,5-Difluoro-4-methoxyaniline CAS No. 363-47-3

3,5-Difluoro-4-methoxyaniline

Cat. No.: B1304122
CAS No.: 363-47-3
M. Wt: 159.13 g/mol
InChI Key: POVSDXPEJZMSEJ-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methoxyaniline is an organic compound with the molecular formula C(_7)H(_7)F(_2)NO It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methoxy group

Scientific Research Applications

3,5-Difluoro-4-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: In materials science, it is used in the production of polymers and other advanced materials with unique properties.

Safety and Hazards

The compound is associated with certain hazards. The hazard statements include H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation) . Precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-methoxyaniline typically involves the following steps:

    Nitration: The starting material, 3,5-difluoroanisole, undergoes nitration to form 3,5-difluoro-4-nitroanisole.

    Reduction: The nitro group in 3,5-difluoro-4-nitroanisole is then reduced to an amino group, yielding this compound.

The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and avoid over-nitration. The reduction step can be performed using various reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents and solvents is also prioritized to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso, nitro, or azo compounds.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The fluorine atoms and the methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield 3,5-difluoro-4-methoxy-nitrobenzene, while nucleophilic substitution can produce various substituted anilines.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoroaniline: Lacks the methoxy group, which can significantly alter its chemical properties and reactivity.

    4-Methoxyaniline:

    3,5-Dichloro-4-methoxyaniline: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and applications.

Uniqueness

3,5-Difluoro-4-methoxyaniline is unique due to the combination of fluorine and methoxy substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various chemical reactions and applications. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, which are desirable traits in drug development.

Properties

IUPAC Name

3,5-difluoro-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVSDXPEJZMSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382453
Record name 3,5-Difluoro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363-47-3
Record name 3,5-Difluoro-4-methoxyaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=363-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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